Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15814192
InChI: InChI=1S/C13H13FN2O3/c1-3-19-13(18)11-8(2)12(17)16(15-11)10-6-4-9(14)5-7-10/h4-7,15H,3H2,1-2H3
SMILES:
Molecular Formula: C13H13FN2O3
Molecular Weight: 264.25 g/mol

Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15814192

Molecular Formula: C13H13FN2O3

Molecular Weight: 264.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C13H13FN2O3
Molecular Weight 264.25 g/mol
IUPAC Name ethyl 2-(4-fluorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate
Standard InChI InChI=1S/C13H13FN2O3/c1-3-19-13(18)11-8(2)12(17)16(15-11)10-6-4-9(14)5-7-10/h4-7,15H,3H2,1-2H3
Standard InChI Key JSAZIUKYKXBMCM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by the pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms. Substitutions at positions 1, 3, 4, and 5 include a 4-fluorophenyl group, a methyl group, a hydroxyl group, and an ethyl ester, respectively. The IUPAC name, ethyl 2-(4-fluorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate, reflects this substitution pattern.

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular FormulaC₁₃H₁₃FN₂O₃
Molecular Weight264.25 g/mol
Canonical SMILESCCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C
Predicted Boiling Point346.8 ± 32.0 °C
Density1.20 ± 0.1 g/cm³

The fluorine atom enhances electronegativity, influencing solubility and intermolecular interactions, while the ester group contributes to metabolic stability .

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Synthesis typically involves three stages: pyrazole core formation, functional group substitution, and esterification.

Pyrazole Core Formation

Condensation of hydrazine derivatives with β-keto esters or cyanoacrylates under reflux conditions generates the pyrazole skeleton. For example, reacting 4-fluorophenylhydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in ethanol yields intermediate pyrazole derivatives .

Substitution Reactions

Comparative Analysis with Related Pyrazole Derivatives

CompoundMolecular FormulaBiological ActivityKey Feature
Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylateC₁₃H₁₃FN₂O₃Antimicrobial, AnticancerFluorophenyl, Hydroxyl
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl esterC₁₃H₁₃FN₂O₂Enzyme inhibitionLacks hydroxyl group
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₂FN₃O₂AntiviralAmino substitution

The hydroxyl group in the target compound confers superior antimicrobial efficacy compared to non-hydroxylated analogs .

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